molecular formula C17H27N5O3S B215058 N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide

N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide

Cat. No. B215058
M. Wt: 381.5 g/mol
InChI Key: QBXJFFBWAPBVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide, also known as TRO19622, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide is not fully understood, but it is believed to modulate several key pathways involved in neurological and psychiatric disorders. N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in regulating inflammation and oxidative stress. Additionally, N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide has been shown to modulate the serotonergic and dopaminergic systems, which are implicated in various psychiatric disorders.
Biochemical and Physiological Effects
N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing inflammation, improving synaptic plasticity, increasing neurogenesis, and modulating neurotransmitter systems. Additionally, N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide in lab experiments is its favorable safety profile, which allows for high doses to be administered without significant adverse effects. Additionally, N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide has a high degree of purity and stability, making it suitable for long-term studies. One limitation of using N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide is its relatively high cost, which may limit its availability for some research groups.

Future Directions

There are several future directions for the study of N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide. One direction is to further elucidate its mechanism of action and identify its specific targets in the brain. Another direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as multiple sclerosis and bipolar disorder. Additionally, future studies could focus on optimizing the synthesis method to reduce the cost of production and increase the yield of N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide.

Synthesis Methods

The synthesis of N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide involves several steps, including the reaction of 4-chloro-3-nitropyridine with piperidine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with piperazine and propanoyl chloride to form the final product. This synthesis method has been optimized to yield high purity and high yield of N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide, making it suitable for large-scale production.

Scientific Research Applications

N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety. In preclinical studies, N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide has shown promising results in improving cognitive function, reducing inflammation, and modulating neurotransmitter systems.

properties

Product Name

N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide

Molecular Formula

C17H27N5O3S

Molecular Weight

381.5 g/mol

IUPAC Name

N-[4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]propanamide

InChI

InChI=1S/C17H27N5O3S/c1-2-17(23)19-21-12-10-20(11-13-21)15-6-7-18-14-16(15)26(24,25)22-8-4-3-5-9-22/h6-7,14H,2-5,8-13H2,1H3,(H,19,23)

InChI Key

QBXJFFBWAPBVGR-UHFFFAOYSA-N

SMILES

CCC(=O)NN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3

Canonical SMILES

CCC(=O)NN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3

solubility

57.2 [ug/mL]

Origin of Product

United States

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